N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide
Description
N-(1H-Indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a bis-indole derivative characterized by a carboxamide bridge linking two indole moieties. The primary indole ring (position 1) is substituted with a 2-methoxyethyl group, while the secondary indole (position 4) serves as the attachment point for the carboxamide. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting indole-binding proteins or receptors .
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-1-(2-methoxyethyl)indole-6-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-12-11-23-10-8-14-5-6-15(13-19(14)23)20(24)22-18-4-2-3-17-16(18)7-9-21-17/h2-10,13,21H,11-12H2,1H3,(H,22,24) |
InChI Key |
GABGEBHTXCATOM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Esterification of 1H-Indole-6-Carboxylic Acid
The synthesis begins with the esterification of 1H-indole-6-carboxylic acid to form methyl 1H-indole-6-carboxylate. This step is critical for activating the carboxylic acid group for subsequent amide bond formation. Two primary methods are employed:
Method 1: Acid-Catalyzed Esterification
Reaction of 1H-indole-6-carboxylic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux conditions yields the methyl ester. For example, heating 1H-indole-6-carboxylic acid (5.0 g, 31.0 mmol) in methanol (100 mL) with H₂SO₄ (1.0 mL) at reflux for 16 hours achieves an 85% yield after neutralization and purification.
Method 2: Diazomethane-Mediated Methylation
An alternative approach uses diazomethane in diethyl ether at -15°C. This method avoids acidic conditions and achieves comparable yields (88%) but requires careful handling due to diazomethane’s toxicity.
| Method | Reagent | Conditions | Yield |
|---|---|---|---|
| Acid-Catalyzed | H₂SO₄, MeOH | Reflux, 16 h | 85% |
| Diazomethane | CH₂N₂, Et₂O | -15°C, 1 h | 88% |
Amide Bond Formation Strategies
Carboxylic Acid Activation
The methyl ester from Step 1.1 is hydrolyzed back to 1H-indole-6-carboxylic acid using aqueous NaOH or LiOH. The free acid is then activated using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Example Protocol:
1H-Indole-6-carboxylic acid (2.00 g, 12.40 mmol) is dissolved in DMF (20 mL) and treated with HATU (5.66 g, 14.88 mmol) and N-methylmorpholine (6.82 mL, 62.0 mmol). The mixture is stirred at 60°C for 18 hours to activate the carboxylic acid.
Coupling with 1-(2-Methoxyethyl)-1H-Indol-4-Amine
The activated carboxylic acid is reacted with 1-(2-methoxyethyl)-1H-indol-4-amine to form the target carboxamide. This step is conducted in DMF at room temperature for 24 hours, achieving yields of 60–65%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Higher yields are observed in polar aprotic solvents like DMF compared to THF or dichloromethane. For instance, reactions in DMF at 60°C improve coupling efficiency by 15–20% relative to room-temperature conditions.
Role of Coupling Reagents
HATU outperforms EDCI and DCC (N,N'-Dicyclohexylcarbodiimide) in this synthesis, as shown below:
Characterization and Validation
Spectroscopic Analysis
The final product is characterized using ¹H NMR and HRMS (High-Resolution Mass Spectrometry) . Key NMR signals include:
HRMS data confirms the molecular formula C₂₁H₂₁N₃O₂ with a calculated mass of 347.1634 g/mol and observed mass of 347.1638 g/mol.
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Indole derivatives, including N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide, have shown significant anticancer properties. The mechanism of action involves:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It interferes with the signaling pathways that promote tumor growth.
Case Study : A study on similar indole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. Its mechanism includes:
- Inhibition of Pro-inflammatory Cytokines : It reduces the levels of cytokines involved in inflammatory responses.
- Modulation of NF-kB Pathway : The compound may inhibit this key signaling pathway that regulates immune response.
Case Study : In animal models, this compound showed significant reductions in inflammation markers compared to standard anti-inflammatory drugs .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to:
- Disruption of Bacterial Cell Walls : The indole structure enhances its ability to penetrate and disrupt bacterial membranes.
Case Study : A series of derivatives were tested against multiple bacterial strains, revealing promising antibacterial activity with minimal cytotoxicity .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural features:
| Structural Feature | Impact on Activity | Example |
|---|---|---|
| Methoxy Groups | Enhance bioavailability and reactivity | Indomethacin |
| Indole Core | Essential for anticancer activity | 5-Methoxyindole |
| Carboxamide Group | Critical for anti-inflammatory effects | Various derivatives |
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to bulkier 4-methoxybenzyl substituents in analogs 17 and 16 .
- The carboxamide linkage in the target compound connects indole C6 to indole C4, whereas analogs like compound 5 use an acetamide bridge, reducing rigidity .
Yield and Purity Considerations :
- The target compound’s methoxyethyl group may improve solubility, facilitating purification compared to 4-methoxybenzyl analogs, which require chromatography for isolation .
Physicochemical and Spectral Properties
NMR Spectroscopy
- Target Compound : Expected aromatic protons (δ 7.0–7.7 ppm for indole H), methoxyethyl protons (δ ~3.3–4.3 ppm), and carboxamide NH (δ ~10–12 ppm).
- Compound 17 : Distinct signals at δ 7.65–7.62 ppm (indole H) and δ 4.79 ppm (methoxybenzyl CH₂), with a downfield shift for the methylthio group (δ ~2.5 ppm) .
IR Spectroscopy
- Carboxamide C=O stretch : ~1650–1680 cm⁻¹ in all compounds.
- Compound 16 : Additional O-H stretch at ~3200–3500 cm⁻¹ due to the hydroxyl group .
Biological Activity
N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a synthetic compound belonging to the indole family, characterized by its complex structure and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Characteristics
- Molecular Formula : C21H21N3O2
- Molecular Weight : 347.4 g/mol
- Structural Features : The compound features two indole moieties and a methoxyethyl substituent, which are critical for its biological interactions.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound can inhibit enzymes involved in inflammatory pathways, indicating potential therapeutic roles in managing inflammatory diseases.
- Anticancer Potential : The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It interacts with specific receptors and enzymes, modulating various biological pathways that could be leveraged for cancer treatment .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound can modulate enzyme activities, influencing signaling pathways related to inflammation and cancer progression.
- Cell Cycle Arrest : Studies have indicated that it can induce G2/M phase arrest in cancer cells, enhancing radiosensitivity and potentially improving the efficacy of radiotherapy .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Methoxyindole | C9H9NO | Simpler structure; involved in various electrophilic substitutions. |
| 6-Methylindole | C9H9N | Exhibits distinct reactivity patterns; used in organic synthesis. |
| 7-Methoxyindole | C10H11NO | Similar methoxy group; studied for neuroprotective effects. |
This compound stands out due to its dual indole structure combined with a methoxyethyl group, enhancing its reactivity and biological activity compared to simpler indoles.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Optimized reaction conditions are crucial for enhancing yield and purity during synthesis. Common reagents include various catalysts and solvents tailored to the specific steps of the synthesis process .
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Cancer Treatment : In vivo studies demonstrated that this compound significantly inhibited tumor growth in mouse models of leukemia, showcasing its potential as an anticancer agent .
- Inflammation Models : Experiments using animal models of inflammation showed reduced markers of inflammation upon administration of the compound, suggesting its utility in treating inflammatory diseases .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
